2-chloro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
Overview
Description
2-chloro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-nitrobenzaldehyde in the presence of ethanol. The reaction mixture is heated under reflux for about 2 hours. Upon cooling, the crude product precipitates out, which is then filtered, washed with cold ethanol, and recrystallized to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent use, to ensure high yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-chloro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiproliferative and antioxidative properties.
Materials Science: The compound’s crystalline structure and properties are of interest for developing new materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide involves its interaction with cellular components. The hydrazone moiety can form stable complexes with metal ions, potentially interfering with redox metabolism. This can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells . Additionally, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide: Similar structure but with different substituents on the aromatic ring.
N’-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]benzohydrazide: Another hydrazone derivative with a naphthalene ring.
Uniqueness
2-chloro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to its specific combination of chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(8-6-10)18(20)21/h1-9H,(H,17,19)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCZJUUQAMWBGZ-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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